2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one
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Overview
Description
2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and two methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4,5-dimethylbenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-methoxyphenyl)propan-1-one
- 2-Amino-1-(4,5-dimethylphenyl)propan-1-one
- 2-Amino-1-(2,4-dimethylphenyl)propan-1-one
Uniqueness
2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-7-5-10(12(14)9(3)13)11(15-4)6-8(7)2/h5-6,9H,13H2,1-4H3 |
InChI Key |
MBUCJBJHBCQLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)C(=O)C(C)N |
Origin of Product |
United States |
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